molecular formula C22H22N2O3S B2844984 N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide CAS No. 899758-89-5

N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide

Cat. No. B2844984
CAS RN: 899758-89-5
M. Wt: 394.49
InChI Key: LZSYNKNUZHXGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide, also known as NBSEB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Platinum-Catalyzed Hydroamination

One application involves the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, where benzamide derivatives play a crucial role in facilitating the reaction to yield N-ethylbenzamide. This process demonstrates the versatility of benzamide derivatives in synthetic organic chemistry, especially in catalytic reactions for the synthesis of amides (Xiang Wang and R. Widenhoefer, 2004).

Synthesis of Antiarrhythmic Agents

Benzamide derivatives, characterized by specific substituents, have been prepared and evaluated for their oral antiarrhythmic activity in mice. These studies contribute to the development of new therapeutic agents, highlighting the importance of benzamide derivatives in medicinal chemistry (E. H. Banitt et al., 1977).

Neuroleptic Activity

Research on benzamides of N,N-disubstituted ethylenediamines has shown potential neuroleptic activity. These compounds were evaluated for their inhibitory effects on stereotypic behavior in rats, suggesting their use in treating psychosis with fewer side effects (S. Iwanami et al., 1981).

Designing Magnets

In material science, benzamide derivatives have been used as ligands to coordinate with copper ions, leading to the development of single-molecule and single-chain magnets. This application demonstrates the role of benzamide derivatives in advancing the design of new magnetic materials (J. Costes et al., 2010).

Melanoma Cytotoxicity

Benzamide derivatives have shown selective cytotoxicity towards melanoma cells, indicating their potential for targeted drug delivery in cancer therapy. These findings underscore the relevance of benzamide derivatives in the development of novel anticancer treatments (Markus Wolf et al., 2004).

Endothelin Receptor Antagonists

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, a class of benzamide derivatives, have been identified as potent and selective endothelin receptor-A antagonists, highlighting their importance in the development of cardiovascular therapies (C. Wu et al., 1997).

properties

IUPAC Name

N-[2-(benzhydrylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(20-14-8-3-9-15-20)23-16-17-28(26,27)24-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSYNKNUZHXGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide

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